N-Benzylbut-3-en-1-amine hydrochloride
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Overview
Description
N-Benzylbut-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C11H15N. It is also known by its IUPAC name, N-benzyl-N-(3-butenyl)amine. This compound is characterized by the presence of a benzyl group attached to a butenyl amine structure. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylbut-3-en-1-amine hydrochloride typically involves the reaction of N-Boc-allylglycine derivatives with benzylamine. The reaction is carried out in the presence of reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt·H2O (benzotriazol-1-ol) in dry dichloromethane. The reaction mixture is stirred at room temperature for approximately 36 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Benzylbut-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Benzylbut-3-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-butenylamine
- N-Benzyl-4-hydroxybutylamine
- N-Benzyl-3-butenyl chloride
Uniqueness
N-Benzylbut-3-en-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N-benzylbut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-3-9-12-10-11-7-5-4-6-8-11;/h2,4-8,12H,1,3,9-10H2;1H |
InChI Key |
AJINAVKBBXVXOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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